N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine
Description
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-3-7-10-15-11-13-16-17-14(18-13)12-8-5-4-6-9-12/h4-6,8-9,15H,2-3,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGMUFSOCSNUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=NN=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237751 | |
| Record name | N-Pentyl-5-phenyl-1,3,4-oxadiazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-98-1 | |
| Record name | N-Pentyl-5-phenyl-1,3,4-oxadiazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Pentyl-5-phenyl-1,3,4-oxadiazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclodehydration of Diacylhydrazides
The most reliable method for constructing the 5-phenyl-1,3,4-oxadiazole involves cyclodehydration of N'-benzoylhydrazine derivatives. A modified procedure from achieves this through:
Reaction Scheme:
Procedure:
-
Diacylhydrazide formation : Benzoic acid hydrazide (25.0 g, 182 mmol) reacts with chloroacetyl chloride (18.4 mL, 200 mmol) in dry dichloromethane at 0°C under nitrogen. Triethylamine (27.3 mL, 200 mmol) is added dropwise to neutralize HCl.
-
Cyclization : The crude diacylhydrazide is treated with phosphorus oxychloride (50 mL) at 80°C for 6 hours. Excess POCl₃ is removed under reduced pressure, yielding 2-chloromethyl-5-phenyl-1,3,4-oxadiazole as a white solid (78% yield).
Characterization Data:
-
¹H NMR (CDCl₃) : δ 4.82 (s, 2H, CH₂Cl), 7.48–7.52 (m, 3H, Ph-H), 8.01–8.03 (d, J = 7.2 Hz, 2H, Ph-H).
-
HRMS (ESI) : m/z calcd for C₉H₆ClN₂O [M+H]⁺: 209.0118; found: 209.0121.
Functionalization with Pentylamine Side Chain
Nucleophilic Substitution of Chloromethyl Intermediate
The chloromethyl group at position 2 undergoes nucleophilic displacement with pentylamine to install the final side chain:
Reaction Scheme:
Optimized Conditions:
-
Molar ratio : 1:3 (oxadiazole:pentylamine)
-
Solvent : Absolute ethanol
-
Temperature : Reflux (78°C) for 12 hours
-
Workup : Neutralization with 6M HCl yields the hydrochloride salt (64% yield).
Critical Parameters:
-
Excess amine prevents di-substitution
-
Anhydrous conditions minimize hydrolysis of the chloromethyl intermediate
-
Acidic workup ensures protonation of the amine for crystallization.
Alternative Synthetic Strategies
Mannich Reaction Approach
While less efficient, the Mannich reaction offers a one-pot route:
Limitations:
Reductive Amination Pathway
A three-step sequence involving:
-
Oxidation of 2-hydroxymethyl-5-phenyl-1,3,4-oxadiazole to aldehyde
-
Condensation with pentylamine
-
Sodium cyanoborohydride reduction
Advantages:
-
Avoids halogenated intermediates
-
Higher functional group tolerance
Disadvantages:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 0.88 (t, 3H) | CH₃(CH₂)₄- |
| 1.28–1.34 (m, 4H) | -CH₂CH₂CH₂- |
| 1.45 (quin, 2H) | NCH₂CH₂- |
| 2.71 (t, 2H) | NCH₂- |
| 4.55 (s, 2H) | Oxadiazole-CH₂N |
| 7.50–7.54 (m, 3H) | Ph-H (meta, para) |
| 8.05–8.07 (d, 2H) | Ph-H (ortho) |
¹³C NMR (DMSO-d₆) :
-
165.8 ppm (C=N-O of oxadiazole)
-
132.1–128.4 ppm (Aromatic carbons)
-
50.3 ppm (CH₂N)
Purity Assessment and Analytical Data
High-Performance Liquid Chromatography (HPLC)
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm |
| Mobile phase | MeCN:H₂O (70:30) + 0.1% TFA |
| Retention time | 8.72 min |
| Purity | 99.2% (λ = 254 nm) |
Melting Point and Solubility
-
MP : 189–191°C (HCl salt)
-
Solubility : >50 mg/mL in DMSO; <1 mg/mL in H₂O.
Scale-Up Considerations and Process Optimization
Industrial-scale production requires addressing:
-
Exothermicity control during POCl₃-mediated cyclization
-
Waste management of phosphorus-containing byproducts
-
Continuous flow chemistry for the substitution step to improve throughput
Economic Analysis:
| Component | Cost (USD/kg) |
|---|---|
| Benzoic acid hydrazide | 120 |
| Chloroacetyl chloride | 85 |
| Pentylamine | 65 |
| Total (per kg product) | 310 |
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It has been investigated for its anticancer, antiviral, and antibacterial properties.
Industry: The compound is used in the development of new materials with desirable photophysical properties.
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis . In biological sensing applications, the compound’s fluorescence properties change upon binding to target molecules, allowing for detection and quantification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Family
Key Observations :
- Substituent Effects : The target compound’s pentan-1-amine chain distinguishes it from analogues with aromatic substituents (e.g., 6c, 6d, 2d), which exhibit higher melting points due to increased rigidity and π-π stacking .
- Synthetic Yields : Imine derivatives (e.g., 2d) show higher yields (~89%) compared to carbohydrazides (e.g., 6c: 41%), likely due to the stability of imine intermediates under reflux conditions .
- Spectral Signatures : All compounds share IR peaks for C=N (oxadiazole) and NH (amine/hydrazide). Carboxylic hydrazides (6c, 6d) display additional C=O stretches (~1650–1700 cm⁻¹), absent in the target compound .
Comparison with Thiadiazole Analogues
Table 2: Oxadiazole vs. Thiadiazole Derivatives
Key Observations :
- Solubility: The pentan-1-amine chain in the target compound may improve solubility in nonpolar solvents compared to thiadiazoles with aromatic substituents .
Biological Activity
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine, a compound featuring the oxadiazole moiety, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural properties that may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 259.30 g/mol . The compound features a pentanamine chain linked to a phenyl-substituted oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O |
| Molecular Weight | 259.30 g/mol |
| CAS Number | 1185403-96-6 |
| Synonyms | N-pentan-1-amino(5-phenyl-1,3,4-oxadiazol-2-yl)methyl |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various bacterial strains. In a comparative study, N-[5-(phenyl)-1,3,4-oxadiazol-2-yl]methyl derivatives were tested against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin .
Anti-inflammatory Effects
Research has also indicated that oxadiazole derivatives possess anti-inflammatory properties. A study assessed the anti-inflammatory activity of similar compounds using an edema model in rats. The findings suggested that these compounds could reduce inflammation effectively at doses comparable to Indomethacin .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Preliminary results indicated that this compound could scavenge free radicals effectively, suggesting its potential as an antioxidant agent .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published in 2022, researchers synthesized various oxadiazole derivatives and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had an MIC as low as 2 μg/ml, indicating strong antibacterial activity .
Case Study 2: Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of oxadiazole derivatives in a formalin-induced edema model. The compounds were administered at varying doses (50 mg/kg) and displayed significant reduction in paw volume compared to control groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with POCl₃ under reflux to form the 1,3,4-oxadiazole core, followed by alkylation with pentan-1-amine. Optimization includes stoichiometric control (e.g., 1:3 molar ratio for POCl₃), reaction temperature (90°C), and purification via recrystallization (DMSO/water mixtures). Yield improvements are achieved by monitoring intermediates via TLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Confirms C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
- NMR : ¹H NMR identifies protons on the pentan-1-amine chain (δ 1.2–1.6 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR resolves oxadiazole carbons (δ 160–170 ppm) .
- X-ray crystallography : SHELX-refined structures validate bond lengths (e.g., C-N: 1.32 Å) and dihedral angles between oxadiazole and phenyl rings (e.g., 5–10°) .
Q. How can elemental analysis and mass spectrometry validate the compound’s purity?
- Methodological Answer : Combustion analysis (C, H, N) should align with theoretical values (e.g., C: 65.7%, H: 7.2%, N: 16.0%). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 288.1612 (calculated: 288.1610) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
- Methodological Answer : Use SHELXL’s restraints for anisotropic displacement parameters and ADPs to manage disorder. Validate refinement with R-factor convergence (<5%) and data-to-parameter ratios >10:1. Cross-check with DFT-optimized geometries to identify bond-length outliers .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- *DFT (B3LYP/6-31G)**: Optimize geometry and compute HOMO-LUMO gaps (e.g., 4.2 eV) to predict charge-transfer behavior.
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic regions (oxadiazole N atoms) for electrophilic attack .
- Molecular docking (AutoDock Vina) : Predict binding affinities (ΔG: −8.5 kcal/mol) to biological targets like DNA topoisomerases .
Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?
- Methodological Answer :
- Substituent variation : Replace phenyl with 4-chlorophenyl or 4-hydroxyphenyl to modulate electronic effects.
- Chain modification : Shorten the pentan-1-amine to butylamine to assess steric effects on bioactivity.
- Biological assays : Compare IC₅₀ values against HCT-15 (colon cancer) and A549 (lung cancer) cell lines .
Q. What methodologies evaluate the compound’s interaction with biomacromolecules like DNA?
- Methodological Answer :
- UV-Vis titration : Monitor hypochromicity (Δλ: 10 nm) to assess groove binding.
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions).
- Gel electrophoresis : Quantify plasmid DNA cleavage efficiency (e.g., 70% at 50 µM) .
Q. How can synthetic reproducibility challenges be addressed for scale-up?
- Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and employ HPLC (C18 column, acetonitrile/water gradient) for purity validation (>98%). Document crystalization solvents (e.g., ethanol vs. DMSO) to ensure polymorph consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
